molecular formula C7H12N4O B15275804 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B15275804
M. Wt: 168.20 g/mol
InChI Key: UZCBPCGLTSYLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of azetidine derivatives with triazole precursors. One common method includes the reaction of azetidin-3-ol with 4-methyl-4H-1,2,4-triazole under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, inhibiting their activity, while the triazole ring can modulate receptor functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Azetidin-3-yloxy)methyl]pyridine
  • 4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole
  • 3-[(Azetidin-3-yloxy)methyl]pyridine

Uniqueness

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C7H12N4O/c1-11-5-9-10-7(11)4-12-6-2-8-3-6/h5-6,8H,2-4H2,1H3

InChI Key

UZCBPCGLTSYLGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1COC2CNC2

Origin of Product

United States

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